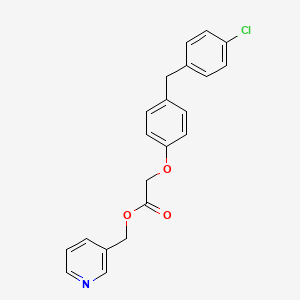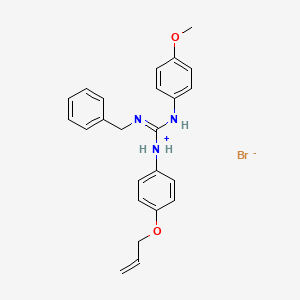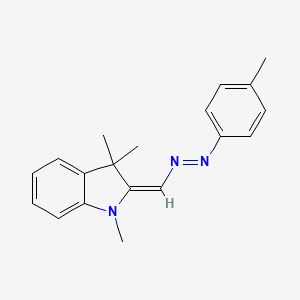
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is an organic compound with the molecular formula C19H21N3. It is a derivative of indoline, characterized by the presence of a p-tolylazo group attached to the methylene carbon at the 2-position of the indoline ring. This compound is known for its vibrant color and is often used as a dye or pigment in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with p-toluidine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Sodium nitrite (NaNO2) is commonly used as the oxidizing agent.
The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the indoline derivative to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
科学研究应用
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline involves its interaction with molecular targets through its azo group. The compound can undergo:
Electron Transfer: The azo group can participate in electron transfer reactions, leading to the formation of reactive intermediates.
Binding to Proteins: The compound can bind to proteins and enzymes, affecting their activity and function.
Pathways Involved: The exact pathways depend on the specific application and target, but often involve redox reactions and covalent modifications.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Lacks the azo group, making it less reactive in certain applications.
p-Tolylazo derivatives: Other derivatives with different substituents on the indoline ring can have varying properties and reactivities.
Uniqueness
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is unique due to its specific combination of the indoline ring and the p-tolylazo group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity.
属性
CAS 编号 |
57303-71-6 |
|---|---|
分子式 |
C19H21N3 |
分子量 |
291.4 g/mol |
IUPAC 名称 |
(4-methylphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C19H21N3/c1-14-9-11-15(12-10-14)21-20-13-18-19(2,3)16-7-5-6-8-17(16)22(18)4/h5-13H,1-4H3/b18-13+,21-20? |
InChI 键 |
QVORMTIMKWYLIM-ORZNGPHRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



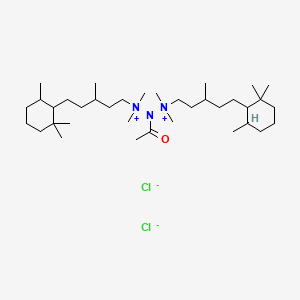
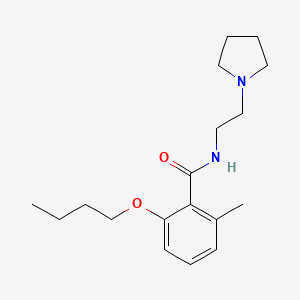


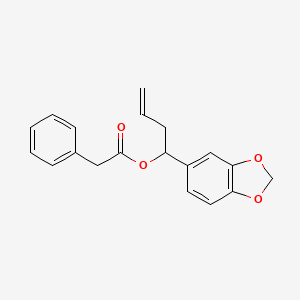
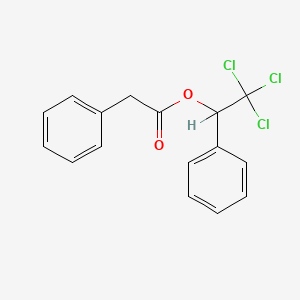
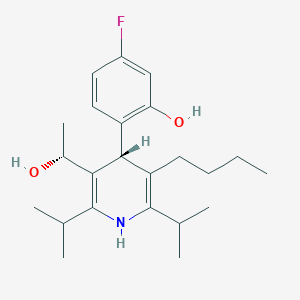



![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
